Dodecyl hydrogen fumarate
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Overview
Description
Dodecyl hydrogen fumarate is an organic compound with the chemical formula C₁₆H₂₈O₄. It is a white crystalline or powdery solid that is soluble in organic solvents. This compound is primarily used as a surfactant, dispersant, and wetting agent in various industrial applications, including paints, coatings, inks, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl hydrogen fumarate is commonly synthesized through an esterification reaction between dodecyl alcohol and fumaric acid. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
C12H25OH+HOOC-CH=CH-COOH→C12H25OOC-CH=CH-COOH+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include controlling the temperature, reaction time, and concentration of reactants. The esterification reaction is typically carried out in a batch or continuous process, followed by purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl hydrogen fumarate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form dodecyl fumarate.
Reduction: Reduction reactions can convert this compound to dodecyl succinate.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecyl fumarate
Reduction: Dodecyl succinate
Substitution: Various substituted dodecyl fumarates, depending on the nucleophile used.
Scientific Research Applications
Dodecyl hydrogen fumarate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and dispersant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of paints, coatings, inks, and adhesives to improve their properties .
Mechanism of Action
The mechanism of action of dodecyl hydrogen fumarate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better dispersion and wetting. This is achieved through the interaction of its hydrophobic dodecyl chain with hydrophobic surfaces and its hydrophilic fumarate group with aqueous environments. These interactions facilitate the formation of micelles and other structures that enhance the solubility and stability of various compounds .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: An anionic surfactant commonly used in cleaning and hygiene products.
Dodecyl benzene sulfonate: Another surfactant used in detergents and industrial applications.
Uniqueness
Dodecyl hydrogen fumarate is unique due to its specific ester structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable micelles and its compatibility with a wide range of organic solvents make it particularly valuable in industrial applications .
Properties
CAS No. |
2424-61-5 |
---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
(E)-4-dodecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+ |
InChI Key |
IIPCXIGUIPAGQB-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
10283-72-4 68584-36-1 2424-61-5 |
|
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
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